molecular formula C6H8ClN3O2 B13329753 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol

2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol

Cat. No.: B13329753
M. Wt: 189.60 g/mol
InChI Key: QIDZMSHOSLLLMQ-UHFFFAOYSA-N
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Description

2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol typically involves the reaction of 5-amino-2-chloropyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the pyrimidine ring, along with the ethylene glycol moiety, allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

2-(5-amino-2-chloropyrimidin-4-yl)oxyethanol

InChI

InChI=1S/C6H8ClN3O2/c7-6-9-3-4(8)5(10-6)12-2-1-11/h3,11H,1-2,8H2

InChI Key

QIDZMSHOSLLLMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)OCCO)N

Origin of Product

United States

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